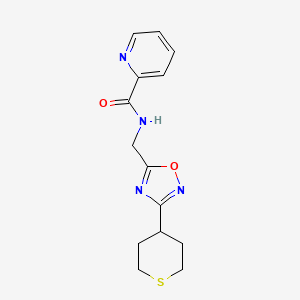

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

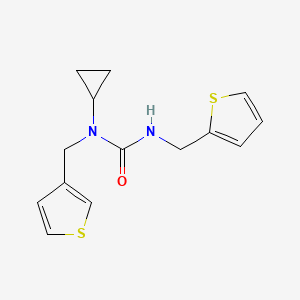

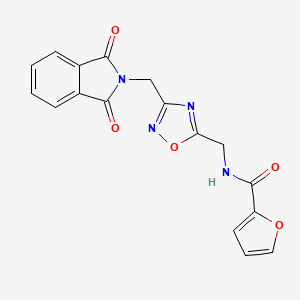

“N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide” is a complex organic compound. It contains a tetrahydro-2H-thiopyran ring, which is a six-membered ring with one sulfur atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-thiopyran and oxadiazole rings, along with a picolinamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its polarity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Ła ̨czkowski et al., derivatives of tetrahydro-2H-thiopyran-4(3H)-one were synthesized and screened for antimicrobial activity . Notably, compounds 4a–f, 4i, 4k, 4l, 4n, 4o–s, and 4v demonstrated strong activity against Candida spp., with MIC values ranging from 1.95 to 15.62 mg/ml. Additionally, some derivatives showed activity against Gram-positive bacteria. These findings suggest potential applications in combating microbial infections.

Specialty Product for Proteomics Research

N-Methyl(tetrahydro-2H-thiopyran-4-yl)methylamine (a derivative of our compound) is available as a specialty product for proteomics research applications . Its specific use in proteomics remains an area of interest.

Bromination Reactions

Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on reaction conditions and starting heterocycle structures . These brominated derivatives may find applications in synthetic chemistry and material science.

Propiedades

IUPAC Name |

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-14(11-3-1-2-6-15-11)16-9-12-17-13(18-20-12)10-4-7-21-8-5-10/h1-3,6,10H,4-5,7-9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPPCOBCDFXOSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379947.png)

![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)